Elastase LasB-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

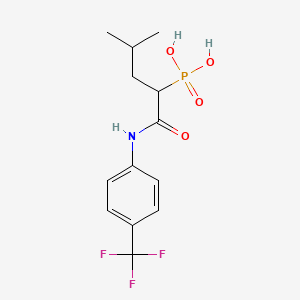

Molecular Formula |

C13H17F3NO4P |

|---|---|

Molecular Weight |

339.25 g/mol |

IUPAC Name |

[4-methyl-1-oxo-1-[4-(trifluoromethyl)anilino]pentan-2-yl]phosphonic acid |

InChI |

InChI=1S/C13H17F3NO4P/c1-8(2)7-11(22(19,20)21)12(18)17-10-5-3-9(4-6-10)13(14,15)16/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,19,20,21) |

InChI Key |

ORECNCXKBPLBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Elastase LasB-IN-1: A Potent Anti-Virulence Agent Against Pseudomonas aeruginosa

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its arsenal of virulence factors, of which the zinc metalloprotease Elastase B (LasB) is a cornerstone. LasB facilitates tissue invasion, disrupts the host immune response, and is integral to biofilm formation, a key driver of antibiotic resistance. This technical guide details the discovery, synthesis, and biological evaluation of Elastase LasB-IN-1 (also known as compound 4b), a highly potent and selective phosphonate-based inhibitor of LasB. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways, positioning LasB-IN-1 as a promising candidate for anti-virulence therapy to be used in conjunction with conventional antibiotics.

Introduction: The Role of LasB in P. aeruginosa Pathogenesis

Pseudomonas aeruginosa elastase, LasB, is a secreted zinc metalloprotease that plays a critical role in the bacterium's ability to cause disease.[1][2] Its enzymatic activity targets a broad range of host proteins, including elastin, collagen, and components of the immune system, leading to significant tissue damage and immune evasion.[3][4] Furthermore, LasB is implicated in the proteolytic activation of the pro-inflammatory cytokine interleukin-1β (IL-1β), exacerbating inflammation at the site of infection.[5][6] The enzyme is also crucial for the formation of biofilms, structured communities of bacteria that exhibit high levels of resistance to antibiotics and host immune defenses.[1] The multifaceted role of LasB in virulence makes it an attractive target for the development of novel anti-infective therapies that aim to disarm the pathogen rather than kill it, thereby reducing the selective pressure for the development of resistance.[1][7]

Discovery of this compound (Compound 4b)

This compound (Compound 4b) was identified through a structure-based drug design campaign aimed at discovering potent and selective inhibitors of LasB.[8] Initial efforts focused on thiol-based inhibitors, which, while potent, suffered from poor chemical stability.[9] A systematic exploration of different zinc-binding groups (ZBGs) led to the identification of phosphonic acids as a promising class of inhibitors with improved stability and excellent in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[7][10] Compound 4b, a phosphonate derivative, emerged as a lead candidate with a remarkable inhibitory potency against LasB.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 4b) and related compounds.

Table 1: In Vitro Inhibitory Activity of Selected LasB Inhibitors [8]

| Compound | Zinc-Binding Group | LasB IC50 (nM) |

| This compound (4b) | Phosphonic Acid | 76 |

| Thiol analogue (1) | Thiol | >1000 |

| Hydroxamic acid analogue (3g) | Hydroxamic Acid | 14 |

| Phosphonic acid analogue (4a) | Phosphonic Acid | 51 |

Table 2: Pharmacokinetic Parameters of this compound (4b) in Mice [10]

| Administration Route | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Lung Penetration |

| Intravenous (IV) | 10 mg/kg | - | 6.5 | 517.1 (plasma) | 5.22% |

| Intratracheal (IT) | 0.25 mg/kg | - | - | >5000 (BALF) | - |

Table 3: In Vivo Efficacy of this compound (4b) in a Murine Lung Infection Model [10]

| Treatment Group | Bacterial Burden (CFU/lung) |

| Vehicle | ~10^7 |

| Levofloxacin (25 mg/kg) | ~10^5 |

| LasB-IN-1 (4b) (10 mg/kg) + Levofloxacin (25 mg/kg) | <10^4 (below stasis) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of this compound.

Synthesis of this compound (Compound 4b)

The synthesis of this compound (Compound 4b) is based on the procedures outlined by Konstantinović et al. (2023).[11] The general procedure for the synthesis of the diethyl phosphonate derivatives involves the reaction of an N-aryl-2-halo-2-alkylacetamide derivative with triethyl phosphite. The final phosphonic acid is obtained by subsequent deprotection. For the specific, detailed synthesis steps for compound 4b, please refer to the supporting information of the cited publication.[1][2]

LasB Inhibition Assay (FRET-based)

This assay measures the inhibition of LasB activity using a fluorogenic substrate.[8][12]

-

Reagents and Materials:

-

Purified P. aeruginosa LasB

-

Fluorogenic substrate: 2-Aminobenzoyl-Ala-Gly-Leu-Ala-4-Nitrobenzylamide

-

Assay Buffer: 50 mM Tris, pH 7.2, 2.5 mM CaCl2, 0.075% Pluronic F-127, 5% DMSO

-

Test compounds (e.g., LasB-IN-1) dissolved in DMSO

-

384-well black microtiter plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add 25 µL of the test compound solution.

-

Add 12.5 µL of the LasB enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 12.5 µL of the fluorogenic substrate solution (final concentration 150 µM).

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 415 nm) every 2 minutes for 30 minutes at 37°C.

-

Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Biofilm Formation Inhibition Assay

This assay assesses the ability of an inhibitor to prevent the formation of P. aeruginosa biofilms.[3][4][13]

-

Reagents and Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

Test compounds

-

96-well microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

-

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add the test compounds at various concentrations to the wells.

-

Incubate the plate statically at 37°C for 24 hours.

-

Carefully discard the planktonic cells and wash the wells gently with PBS.

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to dry.

-

Solubilize the stained biofilm with 125 µL of 30% acetic acid.

-

Measure the absorbance at 550 nm using a microplate reader.

-

In Vivo Efficacy in a Murine Neutropenic Lung Infection Model

This protocol evaluates the in vivo efficacy of LasB-IN-1 in a mouse model of lung infection.[8][9][10]

-

Animals and Materials:

-

Female C57Bl/6 mice

-

P. aeruginosa strain (e.g., DSM-1117)

-

Test compounds (LasB-IN-1) and antibiotic (e.g., levofloxacin)

-

Cyclophosphamide for inducing neutropenia

-

Anesthesia

-

-

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

-

Four days later, infect the mice intranasally with a sublethal dose of P. aeruginosa.

-

At 1 and 4 hours post-infection, administer the test compounds (e.g., LasB-IN-1 via intravenous injection) and/or antibiotic.

-

At 24 hours post-infection, euthanize the mice.

-

Harvest the lungs, homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration on agar plates.

-

Compare the bacterial burden in the lungs of treated groups to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving LasB and the experimental workflow for inhibitor screening.

Caption: The central role of Elastase LasB in P. aeruginosa virulence and its inhibition by LasB-IN-1.

Caption: A streamlined workflow for the discovery and development of LasB inhibitors.

Conclusion

This compound (Compound 4b) represents a significant advancement in the pursuit of novel anti-virulence therapies against P. aeruginosa. Its high potency, selectivity, and favorable pharmacokinetic profile, coupled with demonstrated in vivo efficacy, underscore its potential as an adjunctive therapy to enhance the efficacy of existing antibiotics. By neutralizing a key virulence factor, LasB-IN-1 offers a strategy to mitigate the pathogenic impact of P. aeruginosa and combat the growing threat of antibiotic resistance. Further clinical development of this and similar compounds is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from severe P. aeruginosa infections.

References

- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas aeruginosa lasB1 mutants produce an elastase, substituted at active-site His-223, that is defective in activity, processing, and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

Unraveling the Anti-Virulence Strategy of Elastase LasB-IN-1: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of a Novel Pseudomonas aeruginosa Virulence Inhibitor

This technical guide provides an in-depth analysis of the mechanism of action of Elastase LasB-IN-1, a potent inhibitor of the Pseudomonas aeruginosa LasB elastase. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.

Core Mechanism of Action

This compound, identified as compound 5f in the primary literature, is a novel ligustilide derivative that demonstrates a multi-pronged approach to mitigating Pseudomonas aeruginosa virulence. Its primary mechanism involves the direct inhibition of LasB, a key metalloprotease responsible for tissue damage and immune evasion during infections. Beyond direct enzyme inhibition, LasB-IN-1 also interferes with the bacterial quorum sensing (QS) system, which regulates the expression of a wide array of virulence factors, including LasB itself and biofilm formation.

Furthermore, LasB-IN-1 exhibits potent anti-inflammatory properties by downregulating key signaling pathways in host cells, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This dual action of targeting bacterial virulence and modulating the host inflammatory response positions LasB-IN-1 as a promising candidate for a novel anti-infective therapy.

Quantitative Data Summary

The inhibitory activities of this compound (compound 5f) have been quantified through various in vitro assays. The key findings are summarized in the table below.

| Parameter | Target/Process | Cell Line/Strain | IC50 Value | Citation |

| LasB Inhibition | LasB-gfp | P. aeruginosa | 8.7 µM | [1] |

| Elastase Biosynthesis Inhibition | Elastase Production | P. aeruginosa PAO1 | 7.3 µM | |

| Biofilm Formation Inhibition | Biofilm Formation | P. aeruginosa PAO1 | 7.4 µM | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

LasB Elastase Activity Assay

The inhibitory effect of LasB-IN-1 on LasB elastase activity is determined using a fluorogenic substrate assay.

Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate by LasB elastase. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Protocol:

-

Reagents and Materials:

-

Purified P. aeruginosa LasB elastase

-

Fluorogenic substrate (e.g., EnzChek® Elastase Assay Kit)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the 96-well microplate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of purified LasB elastase. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Pseudomonas aeruginosa Biofilm Formation Assay

The effect of LasB-IN-1 on biofilm formation is assessed using a crystal violet staining method in a microtiter plate format.

Principle: This assay quantifies the amount of biofilm produced by P. aeruginosa on a solid surface. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm, and the amount of retained stain is proportional to the biofilm biomass.

Protocol:

-

Reagents and Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Test compound (this compound) and vehicle control

-

96-well flat-bottom microtiter plate (tissue culture treated)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

-

Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.

-

Add the diluted bacterial culture to the wells of the 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, carefully discard the planktonic culture from the wells.

-

Gently wash the wells three times with PBS to remove non-adherent bacteria.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percent inhibition of biofilm formation for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for its evaluation.

Figure 1: Mechanism of Action of this compound.

References

Probing the Structure-Activity Relationship of Elastase LasB Inhibitors: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) for inhibitors of Pseudomonas aeruginosa Elastase B (LasB), a critical virulence factor. Targeting LasB represents a promising anti-virulence strategy to combat difficult-to-treat infections. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.

Introduction to Elastase LasB

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to antibiotics. A key component of its arsenal is the zinc metalloprotease, Elastase B (LasB), also known as pseudolysin.[1][2] This secreted enzyme plays a pivotal role in the pathogenesis of P. aeruginosa infections by degrading host tissue components, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial invasion and evading the host immune response.[1][3][4] Furthermore, LasB is implicated in the activation of pro-inflammatory cytokines, such as pro-IL-1β, contributing to the destructive inflammatory cycle observed in chronic infections.[5][6] Given its extracellular location and central role in virulence, LasB is an attractive target for the development of "pathoblockers" – agents that disarm the bacterium without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.[2][3][7]

Core Scaffold: α-Substituted Mercaptoacetamides and Analogs

A significant body of research has focused on α-substituted mercaptoacetamides as a promising scaffold for LasB inhibition. These compounds typically feature a zinc-binding group (ZBG), a core structure, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of LasB inhibitors based on the mercaptoacetamide and related scaffolds.

Table 1: Inhibitory Activity of α-Benzyl-N-aryl Mercaptoacetamide Derivatives [8]

| Compound | Substituent (N-aryl) | IC50 (µM) vs. LasB |

| 3 | 4-methyl | 0.48 ± 0.04 |

| 4 | Unsubstituted | 5.8 ± 0.5 |

| 12 | 4-nitro | > 50 |

| 13 | 4-methoxy | 2.5 ± 0.2 |

| 23 | 4-hydroxy | 1.2 ± 0.1 |

Table 2: Inhibitory Activity of Analogs with Modified Zinc-Binding Groups [7][9]

| Compound | Zinc-Binding Group (ZBG) | IC50 (nM) vs. LasB |

| 1 (thiol) | Thiol | ~400 |

| 3g | Hydroxamic acid | 14 ± 1 |

| 4a | Phosphonic acid | 51 ± 7 |

| 4b (Elastase LasB-IN-1) | Phosphonic acid | 76 |

| 3i | Sulfonic acid | > 20,000 |

| 3l | Triazole | > 20,000 |

| 3m | Triazole | > 20,000 |

Table 3: Inhibitory Activities of Substituted and Quaternized Indane Analogues [1][5]

| Compound | R Group | IC50 (µM) vs. LasB |

| 12 | H | 0.015 |

| 16 | 6-F | 0.008 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of LasB inhibitors are provided below.

LasB Inhibition Assay (Fluorogenic Peptide Substrate)

This assay measures the ability of a compound to inhibit the proteolytic activity of purified LasB using a specific fluorogenic substrate.

Materials:

-

Purified LasB enzyme

-

Fluorogenic peptide substrate: 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2

-

Test compounds

-

Microplate reader (fluorescence)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microtiter plate, add 1 ng of purified LasB enzyme to each well.

-

Add the test compounds at various concentrations to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Abz-AGLA-Nba to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The cleavage of the peptide by LasB separates the fluorescent donor from the quenching acceptor, resulting in an increased signal.[10]

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LasB activity, by plotting the reaction rates against the inhibitor concentrations.[5]

Cellular Cytotoxicity Assay

This assay evaluates the toxicity of the LasB inhibitors on human cell lines to assess their suitability for therapeutic use.

Materials:

-

Human lung adenocarcinoma cell line (A549) or other relevant cell lines.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics).

-

P. aeruginosa culture supernatants (from wild-type and ΔlasB strains).

-

Test compounds.

-

MTT or other viability reagents.

-

Microplate reader (absorbance).

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare dilutions of the test compounds.

-

Treat the cells with the test compounds in the presence or absence of P. aeruginosa culture supernatant.[11]

-

Incubate for a specified period (e.g., 24-48 hours).

-

Assess cell viability using a standard method such as the MTT assay. This involves adding the MTT reagent, which is converted to a colored formazan product by viable cells, followed by solubilization and measurement of absorbance.[11]

-

Compare the viability of cells treated with the compounds to untreated controls to determine the cytotoxic effects.

In Vitro Host Protein Degradation Assay

This assay confirms the ability of inhibitors to protect host proteins from degradation by LasB.

Materials:

-

Purified LasB enzyme.

-

Host protein substrates (e.g., Immunoglobulin G (IgG), elastin, pro-IL-1β).[3][5]

-

Test compounds.

-

Incubation buffer.

-

SDS-PAGE analysis equipment.

Procedure:

-

Incubate the host protein substrate with purified LasB in the presence and absence of various concentrations of the test inhibitor.

-

The incubation is typically carried out at 37°C for a duration sufficient to observe degradation in the no-inhibitor control (e.g., 1 hour).[3]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the protein bands by staining (e.g., Coomassie Blue). Inhibition is observed as a reduction in the appearance of degradation products or the preservation of the intact substrate band.[5]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of LasB virulence and the workflow for inhibitor evaluation.

Caption: The role of secreted LasB in host tissue degradation and inflammation.

Caption: A typical workflow for the discovery and evaluation of LasB inhibitors.

Conclusion

The development of potent and selective inhibitors of Elastase LasB, such as the phosphonic acid derivative this compound (compound 4b), holds significant promise for the treatment of P. aeruginosa infections.[7][12] The structure-activity relationships explored herein provide a rational basis for the design of next-generation LasB inhibitors with improved drug-like properties. By targeting a key virulence factor, these inhibitors offer a complementary approach to traditional antibiotics, with the potential to mitigate host tissue damage and inflammation, thereby improving patient outcomes. Further research into the in vivo efficacy and safety of these compounds is warranted to translate these promising findings into clinical applications.

References

- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Pseudomonas aeruginosa LasB Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Pseudomonas aeruginosa elastase B (LasB), a key virulence factor. This document details the known substrates of LasB, the experimental protocols used to identify them, and the regulatory pathways that control LasB expression. The information presented here is intended to support research and development efforts targeting this important enzyme for novel anti-infective therapies.

Introduction to LasB Elastase

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is, in large part, attributable to the secretion of a battery of virulence factors, among which the zinc metalloprotease LasB elastase (also known as pseudolysin) is a major contributor. LasB is a broad-spectrum protease that plays a critical role in the degradation of host tissues, evasion of the immune system, and biofilm formation.[1][2] Its ability to cleave a wide range of host and bacterial proteins underscores its significance in the pathogenesis of P. aeruginosa infections.[2] Understanding the substrate specificity of LasB is paramount for the development of targeted inhibitors that can disarm this key virulence factor.

Regulation of LasB Expression

The expression of the lasB gene is tightly regulated by a complex network of signaling pathways, with the quorum sensing (QS) system playing a central role. The hierarchical QS network in P. aeruginosa consists of at least two interconnected systems: the las and rhl systems.

The las system is orchestrated by the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a threshold concentration, 3O-C12-HSL binds to and activates LasR, which in turn binds to specific DNA sequences known as las boxes located in the promoter regions of target genes, including lasB, to activate their transcription.[3] The rhl system, composed of the regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), also contributes to the regulation of lasB. The las system positively regulates the rhl system, creating a cascade that ensures a coordinated expression of virulence factors.

Beyond quorum sensing, environmental cues such as iron and zinc concentrations have also been shown to modulate LasB expression at the post-transcriptional level. This intricate regulatory network allows P. aeruginosa to fine-tune the production of LasB in response to its environment and population density, ensuring its availability at critical stages of infection.

LasB Substrate Specificity

LasB exhibits a broad substrate specificity, enabling it to degrade a diverse array of proteins. This broad activity is central to its role in virulence, allowing it to dismantle host tissue structures and interfere with immune responses. LasB generally demonstrates a preference for cleaving peptide bonds on the N-terminal side of bulky hydrophobic amino acid residues.[4]

Known Protein Substrates and Cleavage Sites

LasB has been shown to cleave a variety of host and bacterial proteins. A summary of some key substrates and their identified cleavage sites is presented in Table 1.

| Substrate | Cleavage Site(s) | Reference(s) |

| Urokinase-type Plasminogen Activator Receptor (uPAR) | Ala⁸⁴-Val⁸⁵, Thr⁸⁶-Tyr⁸⁷, Gln²⁷⁹-Tyr²⁸⁰ | [5] |

| Apolipoprotein A-I | Multiple sites, leading to degradation | |

| Elastin | Degraded | [2] |

| Collagen (Types I, III, IV) | Degraded | [2] |

| Fibronectin | Degraded | [4] |

| Immunoglobulin G (IgG) | Degraded | [2] |

| Immunoglobulin A (IgA) | Degraded | [4] |

| Cytokines (e.g., TNF-α, IL-2) | Inactivated | |

| Antimicrobial Peptides | Degraded | [2] |

| Flagellin | Degraded | [1] |

Table 1: Known protein substrates of P. aeruginosa LasB and identified cleavage sites.

Quantitative Analysis of Substrate Specificity

| Substrate | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |

| Z-Ala-Ala-Phe-Ala-NH₂ | 8600 | [6] |

| Abz-Ala-Gly-Leu-Ala-Nba | Not explicitly stated, but used for kinetic screening | [7] |

Table 2: Quantitative kinetic data for selected LasB substrates.

Experimental Protocols for Determining LasB Substrate Specificity

A variety of experimental techniques can be employed to identify and characterize LasB substrates. This section provides detailed methodologies for three key approaches: FRET-based assays, mass spectrometry-based substrate identification, and phage display.

FRET-Based Assay for LasB Activity

Fluorescence Resonance Energy Transfer (FRET) assays are a sensitive and continuous method for measuring protease activity. They utilize a peptide substrate containing a fluorescent donor and a quencher molecule. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Purified LasB enzyme

-

FRET peptide substrate (e.g., Abz-Ala-Gly-Leu-Ala-Nba)

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the purified LasB to the desired working concentration in assay buffer.

-

-

Set up the Assay:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add varying concentrations of the FRET peptide substrate to the wells.

-

To initiate the reaction, add the diluted LasB enzyme to each well. Include control wells without the enzyme to measure background fluorescence.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the background fluorescence from the experimental readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

-

Mass Spectrometry-Based Identification of Cleavage Sites

Mass spectrometry (MS) is a powerful tool for identifying the precise cleavage sites of a protease within a protein substrate.

Materials:

-

Purified LasB enzyme

-

Protein substrate of interest

-

Reaction buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2)

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (containing trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Proteolytic Digestion:

-

Incubate the protein substrate with purified LasB in the reaction buffer for a defined period at 37°C. Include a control sample without LasB.

-

-

Separation of Cleavage Fragments:

-

Separate the reaction products by SDS-PAGE. Cleavage of the substrate will result in the appearance of new, smaller protein bands.

-

-

In-Gel Digestion:

-

Excise the protein bands of interest (both the intact substrate and the cleavage fragments) from the gel.

-

Perform in-gel digestion with trypsin to generate smaller peptides suitable for MS analysis.

-

-

LC-MS/MS Analysis:

-

Extract the tryptic peptides and analyze them by LC-MS/MS. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.

-

-

Data Analysis and Cleavage Site Identification:

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the protein sequence.

-

Compare the peptide profiles of the LasB-treated and control samples. Peptides that are unique to the LasB-treated sample and correspond to the N- or C-termini of the cleavage fragments will reveal the exact cleavage site.

-

Phage Display for Substrate Specificity Profiling

Phage display is a high-throughput technique used to determine the substrate specificity of a protease by screening a large library of peptides displayed on the surface of bacteriophages.[5][6][8][9][10]

Materials:

-

Phage display peptide library

-

Purified LasB enzyme

-

Streptavidin-coated magnetic beads

-

Biotinylated antibody against a phage coat protein (e.g., anti-M13)

-

E. coli host strain for phage amplification

-

DNA sequencing reagents and equipment

Protocol:

-

Library Immobilization:

-

Incubate the phage display library with a biotinylated antibody that binds to a phage coat protein.

-

Capture the phage-antibody complexes on streptavidin-coated magnetic beads. Wash the beads to remove unbound phage.

-

-

Proteolytic Selection:

-

Incubate the immobilized phage library with purified LasB. The enzyme will cleave specific peptide substrates, releasing the corresponding phage into the supernatant.

-

Collect the supernatant containing the released phage.

-

-

Phage Amplification:

-

Infect a suitable E. coli host strain with the released phage and amplify them.

-

-

Iterative Selection:

-

Repeat the selection and amplification steps for several rounds to enrich for phage displaying peptides that are efficiently cleaved by LasB.

-

-

Sequence Analysis:

-

Isolate individual phage clones from the enriched population and sequence their peptide-encoding DNA inserts.

-

-

Consensus Motif Identification:

-

Align the sequences of the cleaved peptides to identify consensus motifs that represent the preferred cleavage sites for LasB.

-

Logical Relationships in LasB Substrate Preference

The substrate preference of LasB can be conceptualized as a hierarchical set of criteria. At the broadest level, LasB targets a wide range of proteins, contributing to its role as a key virulence factor. Within this broad specificity, there is a clear preference for cleavage at sites with hydrophobic residues. Further refinement of this preference can be observed with specific peptide sequences, where the surrounding amino acids influence the efficiency of cleavage, as evidenced by quantitative kinetic data.

Conclusion

Pseudomonas aeruginosa LasB is a critical virulence factor with a broad substrate specificity that is central to its pathogenic mechanism. A detailed understanding of its substrate preferences, the regulatory networks that control its expression, and the experimental methods to probe its activity is essential for the development of novel anti-virulence strategies. This technical guide provides a foundational resource for researchers and drug development professionals working to combat the threat of P. aeruginosa infections by targeting this key enzyme. The continued elucidation of LasB's substrate repertoire and the development of potent and specific inhibitors hold great promise for the future of anti-infective therapy.

References

- 1. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phage display substrate: a blind method for determining protease specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Phage Display Substrate: A Blind Method for Determining Protease Specificity | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Effect of Elastase LasB Inhibition on Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Pseudomonas aeruginosa elastase LasB in host-pathogen interactions and the therapeutic potential of its inhibition. We will delve into the molecular mechanisms of LasB-mediated virulence, the impact of inhibitors on cellular and animal models of infection, and detailed experimental protocols for studying these interactions.

Introduction: Pseudomonas aeruginosa and the Virulence Factor LasB

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe and often life-threatening infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is attributed to a wide array of virulence factors, with the secreted zinc metalloprotease, elastase LasB (also known as pseudolysin), being one of the most significant.[1][2] LasB is a major contributor to the bacterium's ability to colonize, persist, and cause extensive tissue damage.[2][3] It is a key player in the intricate interplay between the pathogen and its host, making it an attractive target for the development of novel anti-virulence therapies.[2][4]

The Role of LasB in Host-Pathogen Interactions

LasB exerts its detrimental effects through a dual strategy: direct degradation of host tissues and modulation of the host immune response.

2.1. Tissue Degradation and Invasion:

LasB has a broad substrate specificity, enabling it to degrade a variety of host proteins that are crucial for maintaining tissue integrity.[1] These include:

-

Extracellular Matrix Components: Elastin, collagen, fibronectin, and laminin are all susceptible to LasB-mediated proteolysis.[4][5] This degradation facilitates bacterial invasion and dissemination.

-

Host Defense Proteins: LasB can cleave and inactivate immunoglobulins, complement components, and cytokines, thereby crippling the host's immune defenses.[2][5]

2.2. Immune System Modulation:

Beyond direct degradation, LasB actively manipulates the host's immune response to favor the pathogen. It can:

-

Activate Pro-inflammatory Pathways: LasB can directly activate pro-inflammatory cytokines like IL-1β, leading to a robust and often damaging inflammatory response.[6][7] This can result in significant tissue damage and contribute to the pathology of acute lung injury.[6]

-

Suppress Innate Immunity: Paradoxically, LasB can also suppress innate immune signaling pathways. For instance, it has been shown to cleave death domains of innate immune adaptors like MyD88, thereby dampening the host's ability to clear the infection.[8]

-

Impair Alveolar Macrophage Function: LasB can subvert the activity of alveolar macrophages, the first line of defense in the lungs, by interfering with their bacterial killing mechanisms.[9][10]

Elastase LasB Inhibitors: A Novel Anti-Virulence Strategy

Given the central role of LasB in P. aeruginosa pathogenesis, its inhibition presents a promising therapeutic strategy. Unlike traditional antibiotics that aim to kill the bacteria, LasB inhibitors act as "pathoblockers," disarming the pathogen without exerting selective pressure that can lead to resistance.[2][11] Several classes of LasB inhibitors have been developed and shown to be effective in preclinical models.

Quantitative Data on LasB Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of various LasB inhibitors discussed in the literature.

Table 1: In Vitro Potency of Selected LasB Inhibitors

| Inhibitor Class | Specific Compound | IC50 (nM) | Ki (nM) | Reference(s) |

| Phosphonates | 4a | 51 ± 7 | - | [12] |

| 4b | - | - | [12] | |

| Hydroxamates | 3g | 14 ± 1 | - | [12] |

| Thiol-based | N-mercaptoacetyl-Phe-Tyr-amide | - | 41 | [2] |

| Indane Carboxylates | Compound 12 | - | 35 | [3] |

| Compound 16 | - | 32 | [3] | |

| Phendione-based | Cu-phendione | - | - | [4] |

Table 2: Efficacy of LasB Inhibitors in Cellular and Animal Models

| Inhibitor | Model System | Outcome | Reference(s) |

| Phosphonate (4b) | A549 lung cells | Maintained cell viability in the presence of P. aeruginosa supernatant. | [12] |

| Murine neutropenic lung infection | Reduced bacterial load in combination with levofloxacin. | [12] | |

| Phendione-based compounds | A549 lung cells | Protected epithelial cells from LasB-induced cytotoxicity. | [4] |

| Galleria mellonella larvae | Increased survival after challenge with purified LasB. | [4] | |

| Indane Carboxylates (12 & 16) | Macrophage infection model | Inhibited LasB-mediated IL-1β activation. | [3] |

| Mouse lung infection model | Reduced bacterial numbers at 24 hours post-infection. | [1][3] |

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways Modulated by LasB

The following diagram illustrates the dual role of LasB in modulating host inflammatory pathways.

References

- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]

- 5. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02703E [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pseudomonas aeruginosa LasB Subverts Alveolar Macrophage Activity by Interfering With Bacterial Killing Through Downregulation of Innate Immune Defense, Reactive Oxygen Species Generation, and Complement Activation [frontiersin.org]

- 10. Pseudomonas aeruginosa LasB Subverts Alveolar Macrophage Activity by Interfering With Bacterial Killing Through Downregulation of Innate Immune Defense, Reactive Oxygen Species Generation, and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Characterization of Novel LasB Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the initial characterization of novel inhibitors targeting Pseudomonas aeruginosa elastase B (LasB), a critical virulence factor. The content herein is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at identifying and validating new anti-virulence agents.

Introduction: The Role of LasB in P. aeruginosa Pathogenesis

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is driven by an extensive array of virulence factors, among which the zinc metalloprotease LasB is paramount.[1][2] LasB contributes significantly to tissue damage and immune evasion by degrading crucial components of the host's extracellular matrix, such as elastin and collagen, as well as elements of the immune system, including immunoglobulins and cytokines.[1][3][4]

Targeting virulence factors like LasB represents a promising therapeutic strategy. Unlike traditional antibiotics that aim to kill bacteria or halt their growth, anti-virulence agents, or "pathoblockers," disarm the pathogen, rendering it less harmful. This approach is thought to exert less selective pressure for the development of resistance.[3][5] Given its extracellular location, LasB is an especially attractive target, as inhibitors do not need to penetrate the bacterium's complex cell wall.[5]

Quantitative Data on Novel LasB Inhibitors

The development of effective LasB inhibitors has explored various chemical scaffolds, with a focus on moieties that can effectively chelate the active site zinc ion.[1][6] Below are summary tables of quantitative data for several classes of novel LasB inhibitors.

Table 1: In Vitro Inhibition of LasB by Novel Compound Classes

| Compound Class | Representative Compound | Zinc-Binding Group (ZBG) | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|---|

| N-aryl-mercaptoacetamides | Thiol 1 | Thiol | - | - | [6] |

| Hydroxamates | 3g | Hydroxamic Acid | 14 ± 1 | - | [6] |

| Phosphonates | 4a | Phosphonic Acid | 51 ± 7 | - | [6] |

| Phosphonates | 4b | Phosphonic Acid | - | - | [6] |

| N-mercaptoacetyl-dipeptides | HS-CH2-CO-Phe-Tyr-NH2 | Thiol | - | 41 | [3] |

| Phendione-based | Cu-phendione | 1,10-phenanthroline | - | 90 | [1] |

| N-benzyloxy-amino acid hydroxamates | Compound 12 | Hydroxamic Acid | - | 920 |[7] |

Table 2: ADMET Profiling of Selected LasB Inhibitors

| Compound | Cytotoxicity (A549 cells, % at 100 µM) | Kinetic Solubility (µM) | Reference |

|---|---|---|---|

| 3g (Hydroxamate) | 48 | >200 | [6] |

| 4a (Phosphonate) | <10 | >200 | [6] |

| 4b (Phosphonate) | <10 | >200 |[6] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the characterization of enzyme inhibitors. The following sections describe key experimental protocols.

In Vitro LasB Inhibition Assay (Fluorogenic Peptide Substrate)

This assay quantifies the enzymatic activity of purified LasB by measuring the cleavage of a specific fluorogenic peptide substrate.

Principle: The assay utilizes an internally quenched peptide substrate, such as 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba).[8][9] In its intact form, the fluorescence of the donor group (Abz) is quenched by the nearby acceptor group (Nba). Upon cleavage by LasB, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence that is directly proportional to enzyme activity.[9]

Methodology:

-

Reagents: Purified LasB enzyme, fluorogenic substrate (e.g., Abz-AGLA-Nba), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 2.5 mM CaCl2), test inhibitors dissolved in DMSO.[8]

-

Procedure: a. Prepare a dilution series of the test inhibitor in the assay buffer. b. In a 96-well microplate, add purified LasB enzyme (e.g., 1 ng/well) to each well.[8] c. Add the inhibitor dilutions to the wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 315 nm excitation, 430 nm emission).[8]

-

Data Analysis: a. Calculate the rate of substrate hydrolysis (reaction velocity) from the linear phase of the fluorescence curve. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. For mechanism of inhibition studies, measure hydrolysis rates at varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) via Dixon plot analysis.[8]

Cell-Based Cytotoxicity and LasB Activity Assay

This assay assesses the ability of inhibitors to protect human cells from the cytotoxic effects of LasB present in P. aeruginosa culture supernatants.

Principle: P. aeruginosa secretes LasB into its culture medium. When this culture supernatant is applied to a monolayer of human cells, such as the lung adenocarcinoma cell line A549, LasB degrades matrix proteins, leading to cell rounding, detachment, and death.[1][5] A successful inhibitor will neutralize LasB activity in the supernatant and preserve cell viability.

Methodology:

-

Cell Culture: Culture A549 human lung epithelial cells to confluence in 96-well plates.[1]

-

Supernatant Preparation: Grow P. aeruginosa (e.g., strain PAO1 or PA14) in liquid medium (e.g., LB) for 24 hours at 37°C.[8] Pellet the bacteria by centrifugation and collect the cell-free supernatant by filtration.

-

Procedure: a. Prepare dilutions of the test inhibitor. b. Pre-incubate the bacterial supernatant with the inhibitor dilutions for 1 hour at 37°C.[1] c. Remove the culture medium from the A549 cells and add the inhibitor-treated supernatant. d. Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.[1] e. Assess cell viability using a standard method, such as the MTT assay or a commercial viability reagent (e.g., CellTiter-Glo).

-

Data Analysis: a. Normalize the viability data to untreated control cells (100% viability) and cells treated with supernatant alone (0% protection). b. Plot cell viability against inhibitor concentration to determine the protective effect.

In Vivo Efficacy Model: Galleria mellonella Infection

The G. mellonella (greater wax moth larvae) model is a simple, high-throughput in vivo system to assess the efficacy of antimicrobial compounds.

Principle: G. mellonella larvae have an innate immune system with some structural and functional similarities to that of vertebrates. They are susceptible to infection by P. aeruginosa. The survival of infected larvae can be used as a readout for the efficacy of a therapeutic agent.[6]

Methodology:

-

Inoculum Preparation: Grow P. aeruginosa to a specific optical density and dilute to the desired concentration (CFU/mL).

-

Inhibitor and Antibiotic Preparation: Dissolve the LasB inhibitor and a standard-of-care antibiotic (e.g., tobramycin) in an appropriate solvent.[6]

-

Procedure: a. Randomly assign larvae to different treatment groups (e.g., PBS control, bacteria only, bacteria + inhibitor, bacteria + antibiotic, bacteria + inhibitor + antibiotic). b. Inject a defined volume of the bacterial inoculum into each larva via the last left proleg. c. At a specified time post-infection, inject the therapeutic agents. d. Incubate the larvae at 37°C and monitor survival at regular intervals (e.g., every 24 hours) for several days.

-

Data Analysis: a. Record the number of surviving larvae in each group at each time point. b. Generate Kaplan-Meier survival curves for each treatment group. c. Use statistical tests (e.g., log-rank test) to determine if there are significant differences in survival between the treatment groups.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: A typical workflow for the screening and characterization of novel LasB inhibitors.

LasB is secreted via the Type II Secretion System (T2SS) and undergoes a proteolytic activation cascade that also involves other proteases like LasA.[10]

Caption: The secretion pathway and proteolytic activation cascade of LasB.

LasB directly contributes to inflammation by activating host signaling molecules, such as Interleukin-1β (IL-1β).[11][12]

Caption: Direct activation of pro-inflammatory IL-1β by P. aeruginosa LasB.

References

- 1. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Probing the Achilles' Heel of Pseudomonas aeruginosa: A Technical Guide to the Elastase LasB-IN-1 Binding Site on LasB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding of the inhibitor Elastase LasB-IN-1 to the Pseudomonas aeruginosa virulence factor, elastase LasB. The document details the molecular interactions at the active site, summarizes quantitative binding data, and provides methodologies for key experimental procedures. This guide is intended to serve as a valuable resource for researchers actively engaged in the development of novel anti-virulence therapies targeting LasB.

Introduction to LasB: A Key Virulence Factor

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key player in its arsenal of virulence factors is the zinc metalloprotease elastase B, also known as LasB or pseudolysin.[1][2] This secreted enzyme contributes significantly to the pathogen's ability to colonize, persist, and cause extensive tissue damage in the host.[2][3] LasB exhibits a broad substrate specificity, degrading a variety of host proteins including elastin, collagen, immunoglobulins, and cytokines.[2][4] This proteolytic activity not only facilitates bacterial invasion and nutrient acquisition but also dysregulates the host immune response.[2][3]

Recent studies have elucidated a critical role for LasB in directly activating the pro-inflammatory cytokine interleukin-1β (IL-1β), independent of the canonical host inflammasome pathway.[5][6][7][8] This discovery has further solidified LasB's position as a high-value target for the development of anti-virulence agents. By inhibiting LasB, it is possible to disarm the pathogen, mitigating its virulence without exerting direct bactericidal pressure that can lead to the development of resistance.

The LasB Active Site: A Detailed Look at the Binding Pocket

The catalytic activity of LasB is centered around a canonical zinc-binding motif within a well-defined active site. Understanding the architecture of this site is paramount for the rational design of potent and specific inhibitors.

The active site of LasB is characterized by the presence of a catalytic zinc ion (Zn²⁺) coordinated by three key amino acid residues: His140, His144, and Glu164.[9] The active site cleft is further divided into two main subpockets, designated S1' and S2', which accommodate the side chains of the substrate's amino acid residues at the P1' and P2' positions, respectively.[9][10]

-

The S1' Pocket: This is a deep, predominantly hydrophobic pocket that plays a crucial role in determining substrate specificity and inhibitor binding.[9] It is the primary interaction site for the side chains of bulky hydrophobic residues of the substrate. For many inhibitors, a hydrophobic moiety is designed to occupy this pocket, forming favorable van der Waals interactions.

-

The S2' Pocket: This is a shallower, more solvent-exposed pocket adjacent to the S1' pocket.[9] It contributes to the overall binding affinity and selectivity of inhibitors.

Key amino acid residues within and around these pockets, such as Ala113, Asn112, and Arg198, can form hydrogen bonds and other non-covalent interactions with inhibitors, further stabilizing the enzyme-inhibitor complex.[11]

This compound and Other Potent Inhibitors: Quantitative Analysis

A number of small molecule inhibitors targeting the LasB active site have been developed and characterized. While a crystal structure of LasB in complex with this compound is not publicly available, its inhibitory activity and that of other key compounds have been quantified. The primary mechanism of action for many of these inhibitors involves a zinc-binding group (ZBG) that chelates the catalytic zinc ion, thereby inactivating the enzyme.

| Inhibitor Name/Scaffold | IC50 (µM) | Ki (nM) | Zinc-Binding Group (ZBG) | Reference(s) |

| This compound (compound 5f) | 8.7 | - | Not specified | |

| N-mercaptoacetyl-Phe-Tyr-amide | - | 41 | Thiol | [5] |

| Compound 12 (indanyl carboxylate) | 2.59 (for IgG degradation) | 35 | Carboxylate | [3][12] |

| Compound 16 (indanyl carboxylate) | 1.29 (for IgG degradation) | 32 | Carboxylate | [3][12] |

| Cu-phendione | - | 90 | 1,10-phenanthroline-5,6-dione | [11] |

| Hydroxamic acid 3g | 0.014 | - | Hydroxamate | [2] |

| Phosphonic acid derivative 4a | 0.051 | - | Phosphonate | [2] |

| Compound 29 | - | 160 | Not specified | [13][14] |

| Compound 39 | - | 120 | Not specified | [13][14] |

Note: IC50 and Ki values are dependent on the specific assay conditions and substrates used. The data presented here are for comparative purposes.

Based on the competitive inhibition kinetics observed for structurally related compounds, it is highly probable that this compound also binds within the active site of LasB, with a moiety occupying the S1' pocket and a functional group interacting with the catalytic zinc ion.[3][12]

Experimental Protocols: Methodologies for Studying LasB Inhibition

The characterization of LasB inhibitors relies on robust and reproducible experimental assays. The following sections detail the methodologies for commonly employed in vitro assays and structural biology techniques.

Fluorogenic Peptide Substrate Assay

This is a continuous, high-throughput assay used to determine the kinetic parameters of LasB inhibition.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher molecule in close proximity. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET).[15][16][17] Upon cleavage of the peptide by LasB, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[15][16][17]

Materials:

-

Purified LasB enzyme

-

Fluorogenic peptide substrate (e.g., 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide; Abz-AGLA-Nba)[3][12]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 2.5 mM CaCl₂[3][12]

-

Test inhibitor compounds

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor compound in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified LasB enzyme (e.g., 1 ng/well).[3][12]

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 315 nm excitation for Abz-AGLA-Nba).[3][12]

-

The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as Dixon plots.[3][12]

Elastin Congo Red (ECR) Assay

This assay provides an orthogonal method to confirm the inhibition of LasB's elastolytic activity.

Principle: This colorimetric assay uses insoluble elastin covalently linked to Congo Red dye as a substrate.[18][19] When LasB digests the elastin, soluble dye-labeled peptides are released into the supernatant.[19] The amount of released dye, quantified by measuring the absorbance of the supernatant, is proportional to the elastase activity.[18]

Materials:

-

P. aeruginosa culture supernatant containing LasB or purified LasB

-

Elastin-Congo Red (ECR) substrate

-

Assay buffer: 100 mM Tris, 1 mM CaCl₂, pH 7.5[18]

-

Test inhibitor compounds

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In microcentrifuge tubes, combine the P. aeruginosa culture supernatant (or purified LasB), the assay buffer, and the test inhibitor.

-

Add a defined amount of ECR substrate (e.g., 10 mg) to each tube.[20]

-

Incubate the tubes at 37°C with shaking for a specified period (e.g., 16 hours).[20]

-

Stop the reaction by adding a chelating agent like EDTA or by placing the tubes on ice.

-

Pellet the remaining insoluble ECR by centrifugation.

-

Carefully transfer the supernatant to a new tube or a cuvette.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 495 nm) using a spectrophotometer.[19]

-

The percentage of inhibition is calculated by comparing the absorbance values of the inhibitor-treated samples to the control.

X-ray Crystallography

This powerful technique provides high-resolution structural information on how an inhibitor binds to the LasB active site.

Principle: X-ray crystallography involves crystallizing the protein of interest (in this case, LasB in complex with an inhibitor) and then bombarding the crystal with a focused beam of X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, creating a unique diffraction pattern.[21] By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, into which an atomic model of the protein-inhibitor complex can be built and refined.[21]

General Workflow:

-

Protein Expression and Purification: Recombinant LasB is overexpressed in a suitable host system (e.g., E. coli) and purified to high homogeneity.

-

Crystallization: The purified LasB is mixed with the inhibitor of interest and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals.[20]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction patterns are recorded on a detector.[19]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. An atomic model of the LasB-inhibitor complex is then built into this map and refined to achieve the best possible fit with the experimental data.[21]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

LasB-Mediated IL-1β Activation Pathway

This diagram illustrates the role of LasB in the direct activation of IL-1β, a key inflammatory cytokine.

Caption: LasB directly activates pro-IL-1β, bypassing the host inflammasome.

Experimental Workflow for LasB Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing LasB inhibitors using a fluorogenic assay.

Caption: High-throughput screening workflow for identifying LasB inhibitors.

Conclusion and Future Directions

Elastase LasB stands out as a highly promising target for the development of novel anti-virulence therapies against P. aeruginosa. The inhibitor this compound and other related compounds have demonstrated the feasibility of targeting this key enzyme. A thorough understanding of the LasB active site architecture and the molecular interactions that govern inhibitor binding is essential for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of such compounds. Future research should focus on obtaining co-crystal structures of potent inhibitors like this compound with LasB to further refine our understanding of their binding modes and to guide structure-based drug design efforts. The ultimate goal is to translate these promising preclinical findings into effective clinical therapies that can be used to combat the significant threat posed by multidrug-resistant P. aeruginosa infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 7. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Virtual Screening Approach to Identifying a Novel and Tractable Series of Pseudomonas aeruginosa Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual Screening Approach to Identifying a Novel and Tractable Series of Pseudomonas aeruginosa Elastase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 16. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols: Characterization of Elastase LasB-IN-1, a Potent Inhibitor of Pseudomonas aeruginosa Virulence Factor LasB

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its secretion of virulence factors, among which the metalloprotease Elastase B (LasB) is a key player. LasB contributes to tissue damage, immune evasion, and biofilm formation, making it a prime target for anti-virulence strategies. This document provides detailed experimental protocols for the characterization of LasB-IN-1, a small molecule inhibitor of LasB. The protocols described herein cover biochemical and cell-based assays to determine the inhibitory potency and efficacy of LasB-IN-1.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Targeting bacterial virulence, rather than viability, is a promising approach that may impose less selective pressure for the development of resistance.[1][2] Elastase LasB, a zinc metalloprotease secreted by P. aeruginosa, is a critical virulence factor involved in the degradation of host extracellular matrix proteins such as elastin and collagen, as well as components of the immune system.[2][3] LasB is also implicated in the proteolytic activation of host proteins, like pro-interleukin-1β (pro-IL-1β), contributing to inflammation and pathology in infections.[3][4][5] Furthermore, LasB plays a role in the initiation of biofilm formation, a key factor in chronic infections.[1] Given its central role in P. aeruginosa pathogenesis, the inhibition of LasB represents an attractive therapeutic strategy. This document outlines protocols to evaluate the inhibitory activity of LasB-IN-1 against LasB.

Data Presentation

Table 1: Inhibitory Potency of Selected LasB Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| Compound 3g (hydroxamic acid) | 14 ± 1 | - | FRET-based | [6] |

| Compound 4a (phosphonic acid) | 51 ± 7 | - | FRET-based | [6] |

| Cu-phendione | - | 90 | Fluorogenic peptide substrate | [2] |

| Compound 16 | 1290 (for IgG degradation) | - | SDS-PAGE | [3][4] |

| Compound 12 | 2590 (for IgG degradation) | - | SDS-PAGE | [3][4] |

Note: Data for LasB-IN-1 would be populated in this table upon experimental determination.

Signaling Pathway and Experimental Workflow

LasB Regulatory and Pathogenic Pathway

The expression of the lasB gene is tightly regulated by the quorum-sensing systems, Las and Rhl, which are activated by N-acylhomoserine lactone autoinducers.[7] Once secreted, LasB acts on a wide array of host and bacterial proteins, contributing to the pathogenesis of P. aeruginosa infections.

Caption: Regulatory and pathogenic cascade of P. aeruginosa LasB and the inhibitory action of LasB-IN-1.

Experimental Workflow for LasB-IN-1 Characterization

This workflow outlines the key steps to characterize the inhibitory effects of LasB-IN-1.

Caption: Workflow for the biochemical and cell-based characterization of the LasB inhibitor, LasB-IN-1.

Experimental Protocols

Biochemical Assay: Fluorogenic Peptide Substrate Cleavage

This assay measures the enzymatic activity of LasB through the cleavage of a specific fluorogenic peptide substrate.

Materials:

-

Purified LasB enzyme

-

Fluorogenic peptide substrate: 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba)[4]

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4[4]

-

LasB-IN-1 (and other inhibitors as controls)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the Abz-AGLA-Nba substrate in DMF or DMSO.

-

Prepare serial dilutions of LasB-IN-1 in the assay buffer.

-

In a 96-well plate, add 10 µL of purified LasB (e.g., 1 ng/well).[8]

-

Add 10 µL of the various concentrations of LasB-IN-1 to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20-100 µM.

-

Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.

-

Calculate the rate of substrate hydrolysis from the linear portion of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biochemical Assay: Elastin Congo Red (ECR) Degradation

This assay provides an orthogonal method to assess the inhibition of LasB's elastolytic activity.

Materials:

-

P. aeruginosa culture supernatant containing LasB (or purified LasB)

-

Elastin Congo Red (ECR)

-

Assay buffer: 50 mM Tris-HCl, 1 mM CaCl2, pH 7.5

-

LasB-IN-1

-

Microcentrifuge tubes

-